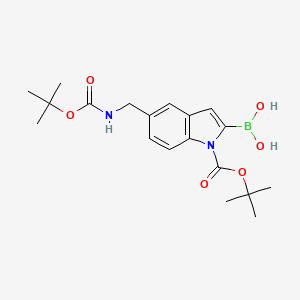

1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid

Descripción

1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1H-indol-2-ylboronic acid is a boronic acid derivative of indole with dual tert-butoxycarbonyl (Boc) protective groups. The Boc group at the indole nitrogen (position 1) provides steric and electronic protection, while the second Boc group shields an aminomethyl substituent at position 5 of the indole core. The boronic acid moiety at position 2 renders this compound highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organometallic chemistry for constructing biaryl and heteroaryl frameworks .

This compound is primarily utilized as an intermediate in pharmaceutical synthesis and materials science. Its Boc-protected aminomethyl group enhances solubility in organic solvents compared to unprotected analogs, while the boronic acid enables selective coupling with aryl halides or triflates under mild conditions .

Propiedades

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]indol-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BN2O6/c1-18(2,3)27-16(23)21-11-12-7-8-14-13(9-12)10-15(20(25)26)22(14)17(24)28-19(4,5)6/h7-10,25-26H,11H2,1-6H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATRXKMWCPVLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CNC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other established methods.

Introduction of Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, using appropriate boron reagents such as bis(pinacolato)diboron.

Protection with Boc Groups: The tert-butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The indole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron species.

Substitution: Functionalized indole derivatives with various substituents on the aromatic ring.

Chemistry:

Cross-Coupling Reactions: The boronic acid group is a key component in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of natural products and pharmaceuticals.

Biology and Medicine:

Drug Development: The compound’s indole core is a common motif in many biologically active molecules, making it valuable in drug discovery and development.

Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, useful in bioconjugation and sensor applications.

Industry:

Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Catalysis: Employed as a ligand or catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid depends on its application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the indole core can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to structurally related indole-2-boronic acid derivatives, differing in substituents at position 5. Key analogs include:

Reactivity and Stability

- This may necessitate optimized coupling conditions (e.g., higher Pd catalyst loading) .

- Stability : Boc groups are labile under acidic conditions (e.g., HCl or TFA), whereas TBDMS groups are base-sensitive. The target compound is unsuitable for strongly acidic environments, unlike TBDMS-protected analogs, which tolerate mild acids but degrade in basic media .

Physical Properties

- Solubility: The Boc-aminomethyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to hydrophobic TBDMS analogs. Methoxy and methyl derivatives exhibit intermediate solubility .

Pharmaceutical Intermediates

The target compound’s dual Boc protection facilitates orthogonal deprotection strategies, enabling sequential functionalization in multi-step syntheses. For example, it has been used in the synthesis of kinase inhibitors, where the boronic acid couples with halogenated heterocycles to generate bioactive cores .

Material Science

Methyl and methoxy derivatives are employed in OLEDs due to their electron-transport properties. The Boc-aminomethyl analog’s larger steric profile is less favored here but finds niche use in self-assembled monolayers (SAMs) .

Challenges and Limitations

- Deprotection Complexity : Removing both Boc groups requires sequential acidic and basic conditions, risking boronic acid degradation.

- Cost : Boc-protected boronic acids are costlier to produce than methyl or methoxy analogs, limiting their industrial scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.